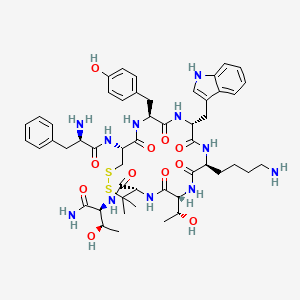

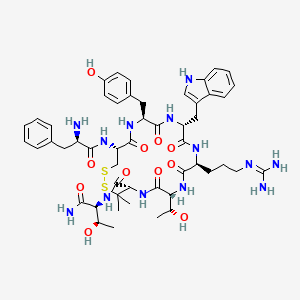

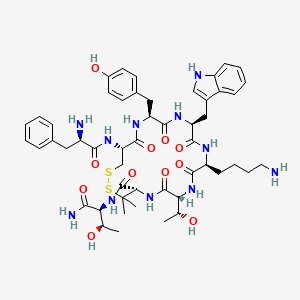

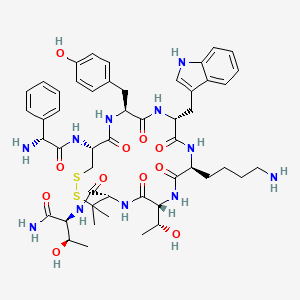

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2(CTP)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung ist strukturell mit Somatostatin verwandt und wurde in der wissenschaftlichen Forschung häufig verwendet, um Opioidrezeptoren und ihre Funktionen zu untersuchen .

Präparative Methoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 beinhaltet die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Harzbeladung: Die erste Aminosäure, die durch eine geeignete Schutzgruppe geschützt ist, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe wird entfernt, um die Aminogruppe für die nächste Kupplungsreaktion freizulegen.

Kupplung: Die nächste Aminosäure, ebenfalls geschützt, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wurde.

Spaltung und Reinigung: Das Peptid wird vom Harz abgespalten und mittels Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer und optimierte Reaktionsbedingungen werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von großtechnischen HPLC-Systemen ist üblich für die Reinigung des Endprodukts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid, protected by a suitable protecting group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of large-scale HPLC systems is common for the purification of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Cysteinrest kann Disulfidbrücken mit einem anderen Cysteinrest bilden, was zur Bildung einer cyclischen Struktur führt.

Reduktion: Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolgruppen reduziert werden.

Substitution: Das Peptid kann je nach verwendeten Reagenzien und Bedingungen Substitutionsreaktionen an bestimmten Aminosäureresten unterliegen.

Häufige Reagenzien und Bedingungen

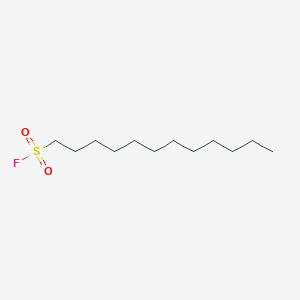

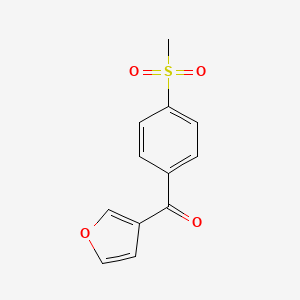

Oxidation: Wasserstoffperoxid oder Luftoxidation können zur Bildung von Disulfidbrücken verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Verschiedene Reagenzien können für Substitutionsreaktionen verwendet werden, darunter Alkylierungsmittel und Acylierungsmittel.

Hauptprodukte

Oxidation: Bildung cyclischer Peptide mit Disulfidbrücken.

Reduktion: Lineare Peptide mit freien Thiolgruppen.

Substitution: Modifizierte Peptide mit substituierten Aminosäureresten

Wissenschaftliche Forschungsanwendungen

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um Techniken zur Peptidsynthese und -modifikation zu untersuchen.

Biologie: Einsatz in Studien zu Opioidrezeptoren und ihren physiologischen Rollen.

Medizin: Für seine potenziellen therapeutischen Anwendungen bei der Schmerzbehandlung und Suchtherapie untersucht.

Industrie: Einsatz bei der Entwicklung neuer Peptid-basierter Medikamente und diagnostischer Werkzeuge

Wirkmechanismus

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 wirkt als Antagonist am μ-Opioidrezeptor. Es bindet an den Rezeptor und verhindert die Aktivierung von nachgeschalteten Signalwegen, die typischerweise durch Opioidagonisten ausgelöst werden. Diese Hemmung führt zur Blockade von Opioid-induzierten Effekten wie Analgesie und Euphorie. Die hohe Selektivität der Verbindung für den μ-Opioidrezeptor macht sie zu einem wertvollen Werkzeug für die Untersuchung der Rezeptorfunktion und für die Entwicklung neuer therapeutischer Mittel .

Wirkmechanismus

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 acts as an antagonist at the mu-opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways that are typically triggered by opioid agonists. This inhibition results in the blockade of opioid-induced effects such as analgesia and euphoria. The compound’s high selectivity for the mu-opioid receptor makes it a valuable tool for studying the receptor’s function and for developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

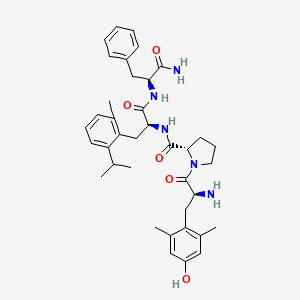

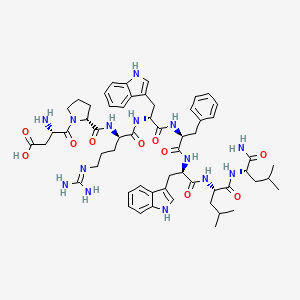

D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP): Ein weiterer μ-Opioidrezeptor-Antagonist mit ähnlicher Struktur und Funktion.

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP): Eine strukturell verwandte Verbindung mit hoher Selektivität für den μ-Opioidrezeptor.

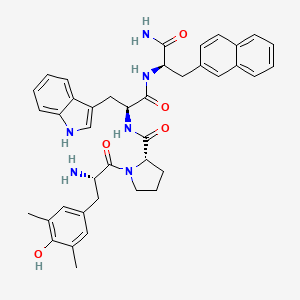

D-Tetrahydroisochinolincarbonsäure (D-Tic)-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (D-Tic-CTP): Ein Derivat mit Modifikationen zur Verbesserung der Selektivität und Potenz.

Einzigartigkeit

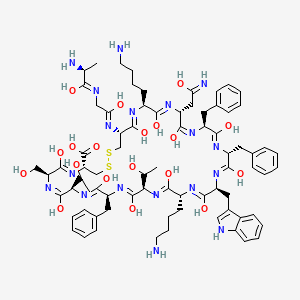

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als μ-Opioidrezeptor-Antagonist. Seine strukturellen Merkmale, wie das Vorhandensein von D-Aminosäuren und der cyclische Charakter des Peptids, tragen zu seiner Stabilität und Wirksamkeit bei. Diese Eigenschaften machen es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

Molekularformel |

C51H69N11O11S2 |

|---|---|

Molekulargewicht |

1076.3 g/mol |

IUPAC-Name |

(4S,7R,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H69N11O11S2/c1-27(63)40(43(54)66)60-50(73)42-51(3,4)75-74-26-39(59-44(67)34(53)22-29-12-6-5-7-13-29)48(71)57-37(23-30-17-19-32(65)20-18-30)46(69)58-38(24-31-25-55-35-15-9-8-14-33(31)35)47(70)56-36(16-10-11-21-52)45(68)61-41(28(2)64)49(72)62-42/h5-9,12-15,17-20,25,27-28,34,36-42,55,63-65H,10-11,16,21-24,26,52-53H2,1-4H3,(H2,54,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,60,73)(H,61,68)(H,62,72)/t27-,28-,34-,36+,37+,38-,39+,40+,41-,42+/m1/s1 |

InChI-Schlüssel |

VSEYLDNPHYTJMJ-MHKBYQEDSA-N |

Isomerische SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848355.png)

![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)